molecular formula C13H12FNO B8193906 2'-Fluoro-5-methoxy-[1,1'-biphenyl]-3-amine

2'-Fluoro-5-methoxy-[1,1'-biphenyl]-3-amine

Cat. No.: B8193906
M. Wt: 217.24 g/mol
InChI Key: ROPLQMPFDZSRLU-UHFFFAOYSA-N
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Description

2’-Fluoro-5-methoxy-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluorine atom at the 2’ position, a methoxy group at the 5 position, and an amine group at the 3 position on the biphenyl structure. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-5-methoxy-[1,1’-biphenyl]-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for 2’-Fluoro-5-methoxy-[1,1’-biphenyl]-3-amine often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-5-methoxy-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can lead to the formation of halogenated or nitrated derivatives, while nucleophilic substitution can introduce various alkyl or acyl groups .

Mechanism of Action

The mechanism of action of 2’-Fluoro-5-methoxy-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may interact with dopamine receptors, influencing neurotransmitter activity and potentially offering therapeutic benefits for neurological disorders .

Properties

IUPAC Name

3-(2-fluorophenyl)-5-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-16-11-7-9(6-10(15)8-11)12-4-2-3-5-13(12)14/h2-8H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPLQMPFDZSRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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